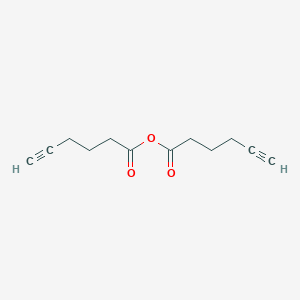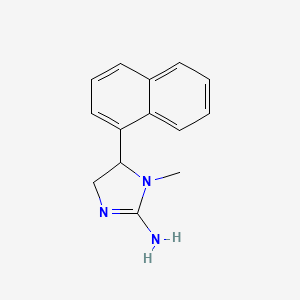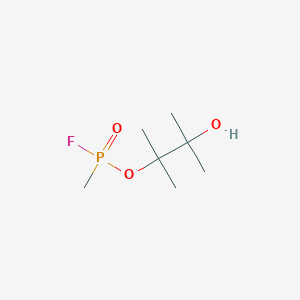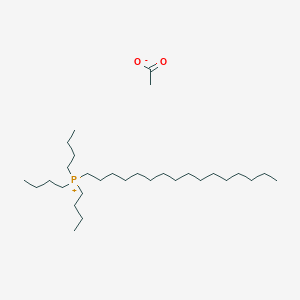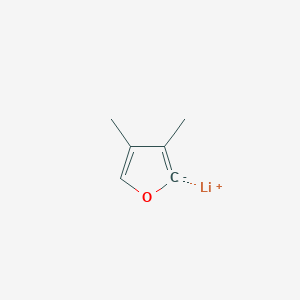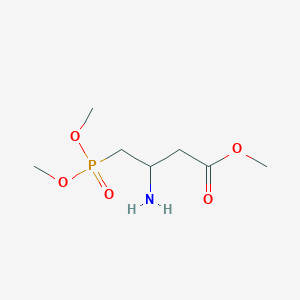![molecular formula C28H43FN2O B14289485 5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine CAS No. 113701-90-9](/img/structure/B14289485.png)
5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by its unique structure, which includes a decyl chain, a fluorooctyl group, and a phenyl ring attached to a pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the decyl chain, and the attachment of the fluorooctyl group. The process may involve the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Decyl Chain: The decyl chain can be introduced via alkylation reactions using decyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Fluorooctyl Group: The fluorooctyl group can be introduced through nucleophilic substitution reactions using fluorooctyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized derivatives.
Scientific Research Applications
5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Decyl-2-{4-[(2-chlorooctyl)oxy]phenyl}pyrimidine
- 5-Decyl-2-{4-[(2-bromooctyl)oxy]phenyl}pyrimidine
- 5-Decyl-2-{4-[(2-iodooctyl)oxy]phenyl}pyrimidine
Uniqueness
5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine is unique due to the presence of the fluorooctyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential biological activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications in research and industry.
Properties
CAS No. |
113701-90-9 |
|---|---|
Molecular Formula |
C28H43FN2O |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
5-decyl-2-[4-(2-fluorooctoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C28H43FN2O/c1-3-5-7-9-10-11-12-13-15-24-21-30-28(31-22-24)25-17-19-27(20-18-25)32-23-26(29)16-14-8-6-4-2/h17-22,26H,3-16,23H2,1-2H3 |
InChI Key |
FDXKXVGVGDNNGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC(CCCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


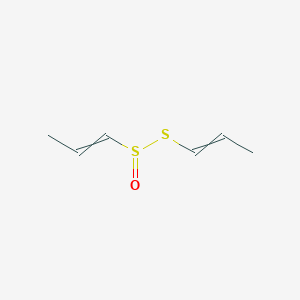
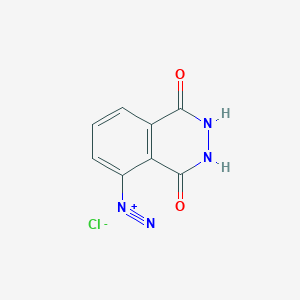
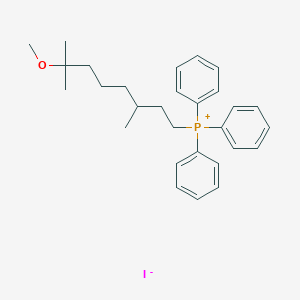
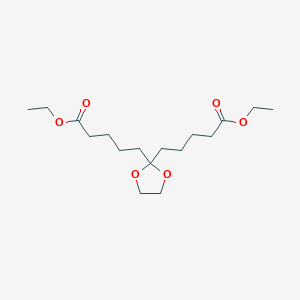
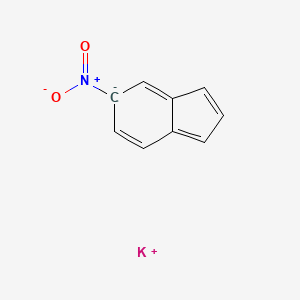
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide](/img/structure/B14289432.png)
